1-(5-Methyl-2-furyl)-1-pentanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)pentan-1-ol |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-9(11)10-7-6-8(2)12-10/h6-7,9,11H,3-5H2,1-2H3 |
InChI Key |
JHEKTJPJMNQKRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(O1)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 1 5 Methyl 2 Furyl 1 Pentanol
Retrosynthetic Analysis and Precursor Chemistry
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For 1-(5-Methyl-2-furyl)-1-pentanol, the primary disconnection is at the C-C bond between the furan (B31954) ring and the carbinol carbon. This bond is strategically chosen as it represents a logical bond formation step in the forward synthesis, typically through the reaction of a nucleophilic furan species with an electrophilic pentyl derivative, or vice versa.
This disconnection leads to two primary synthons: a 5-methyl-2-furyl anion equivalent and a pentanal-derived cation equivalent, or a 5-methyl-2-furyl cation equivalent and a pentyl anion equivalent. The more practical and common approach involves the former set of synthons.
The corresponding reagents for these synthons are:
5-Methyl-2-furyllithium or a 5-methyl-2-furyl Grignard reagent: These organometallic compounds serve as the nucleophilic furan component. They are typically prepared in situ from 2-methylfuran (B129897) and a strong base like n-butyllithium or a Grignard reagent.
Pentanal: This aldehyde acts as the electrophile, providing the five-carbon side chain.
An alternative retrosynthetic disconnection could involve breaking the C-O bond of the alcohol, which would lead to a 1-(5-methyl-2-furyl)pentyl cation and a hydroxide (B78521) anion. However, this is a less common synthetic strategy for this class of compounds.
Therefore, the key precursors for the synthesis of this compound are 2-methylfuran and pentanal .
Classical and Modern Synthetic Approaches
The synthesis of this compound can be achieved through several established and contemporary methods.
Grignard Reagent-Based Syntheses and their Application to Furyl Alcohols
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. In the context of synthesizing this compound, this involves the reaction of a 5-methyl-2-furylmagnesium halide with pentanal. The general procedure involves the initial formation of the Grignard reagent from 2-methylfuran and a suitable Grignard reagent, followed by the addition of pentanal.
A similar approach has been successfully employed for the synthesis of racemic 1-(2-furyl)-1-pentanol, where butylmagnesium bromide was reacted with furfural (B47365), achieving an 87% yield. prepchem.com This demonstrates the high efficiency of the Grignard methodology for preparing furyl alcohols. The reaction between 1-propylmagnesium chloride and acetone (B3395972) has also been reported for the synthesis of 2-methyl-2-pentanol. chemicalbook.com
Table 1: Examples of Grignard Reactions for Alcohol Synthesis
| Reactant 1 | Reactant 2 | Product | Yield |
| Butylmagnesium bromide | Furfural | 1-(2-Furyl)-1-pentanol | 87% prepchem.com |
| 1-Propylmagnesium chloride | Acetone | 2-Methyl-2-pentanol | 96.7% chemicalbook.com |
This table presents data from similar reactions to illustrate the applicability of the Grignard synthesis.
Reductive Methodologies for Carbonyl Precursors
An alternative to the Grignard approach is the reduction of a suitable ketone precursor, namely 1-(5-methyl-2-furyl)-1-pentanone. This ketone can be synthesized via Friedel-Crafts acylation of 2-methylfuran with pentanoyl chloride. The subsequent reduction of the ketone to the desired secondary alcohol can be achieved using various reducing agents.
Common reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent for ketones and aldehydes.
Lithium aluminum hydride (LiAlH4): A more powerful reducing agent, capable of reducing a wider range of functional groups. chemicalbook.com
The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For a precursor like 1-(5-methyl-2-furyl)-1-pentanone, either NaBH4 or LiAlH4 would be effective.
Catalytic Transformations in the Synthesis of this compound
Catalytic methods offer greener and more efficient alternatives to stoichiometric reagents. The synthesis of furyl alcohols can be approached through catalytic hydrogenation of the corresponding furyl ketone. Various catalysts, including those based on nickel, palladium, platinum, and rhodium, are known to be effective for the hydrogenation of carbonyl groups. researchgate.netcsic.es
For instance, the synthesis of 5,5-bis(5-methyl-2-furyl)pentan-2-one has been achieved with an 80% yield using Amberlyst® 15 as a solid acid catalyst. researchgate.net While this is not a direct synthesis of the target alcohol, it highlights the utility of solid acid catalysts in furan chemistry. The conversion of 2-methylfuran was found to be dependent on the proton exchange capacity of the resin catalysts. researchgate.net Zeolites have also been explored, but often suffer from deactivation due to pore blockage. researchgate.net
Furthermore, the production of 1,5-pentanediol (B104693) from furfural has been developed, involving dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. researchgate.net This multi-step process, while not directly yielding the target molecule, demonstrates the potential of catalytic routes starting from biomass-derived furans.
Elucidation of Reaction Kinetics and Thermodynamic Considerations
The formation of furan derivatives often involves complex reaction pathways. A kinetic study on the formation of various aroma compounds, including 2-acetylfuran, indicated that their formation followed zero-order reaction kinetics with activation energies ranging from 14.3 to 23.1 kcal/mole. researchgate.net While this study does not directly address this compound, it provides a general understanding of the kinetics involved in the formation of related furan compounds.
Thermodynamic studies on mixtures of 5-methyl furfural with 1-alkanols have been conducted, providing data on density and viscosity. researchgate.net Additionally, investigations into the thermophysical behavior of 2-methyl-1-pentanol (B47364) with other alcohols have analyzed excess molar volumes and viscosity deviations. researchgate.net The standard enthalpies of formation for furfurylamine (B118560) and 5-methylfurfurylamine (B76237) have been determined experimentally and computationally, offering valuable thermodynamic data for related furan compounds. mdpi.com
Stereochemical Aspects and Control in the Synthesis of this compound
Since this compound contains a chiral center at the carbinol carbon, it can exist as a pair of enantiomers. The synthetic methods described above, such as the Grignard reaction and the reduction of the corresponding ketone with achiral reducing agents, will produce a racemic mixture of the two enantiomers.
Achieving stereochemical control to synthesize a single enantiomer (asymmetric synthesis) is a significant area of modern organic chemistry. nih.gov This can be accomplished through several strategies:
Use of a chiral catalyst: A chiral catalyst can direct the reaction to preferentially form one enantiomer. This is a common approach in asymmetric reductions of ketones.
Use of a chiral auxiliary: A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.
Resolution of a racemic mixture: This involves separating the two enantiomers of the final product. This can be done by reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by physical means like crystallization or chromatography.
Enantioselective and Diastereoselective Routes
The creation of the stereogenic center in this compound can be effectively achieved through diastereoselective and enantioselective synthetic routes. These methods are designed to favor the formation of one stereoisomer over others.
A notable diastereoselective approach involves the use of chiral auxiliaries, such as pseudoephedrine. In this method, the chiral auxiliary is first covalently bonded to a precursor molecule, which then directs the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a possible strategy involves the preparation of an α,β-unsaturated amide from a derivative of 5-methyl-2-furoic acid and (1S,2S)-pseudoephenamine. The subsequent conjugate addition of a pentyl organometallic reagent would proceed with high diastereoselectivity, controlled by the chiral auxiliary. nih.gov After the key bond-forming step, the auxiliary is cleaved to yield the enantiomerically enriched target alcohol. The high propensity of pseudoephenamine-derived amides to be crystalline solids can facilitate purification by crystallization. nih.gov
Chiral Auxiliary and Catalyst Approaches
The use of chiral auxiliaries and catalysts is central to the asymmetric synthesis of this compound. These approaches offer powerful means to control the three-dimensional arrangement of atoms in the final product.
Chiral Auxiliary Approach:
A well-established strategy for asymmetric synthesis is the use of a chiral auxiliary. Pseudoephedrine is a versatile and cost-effective chiral auxiliary that can be used to synthesize chiral alcohols with high enantiomeric excess. researchgate.net A potential synthetic route to enantiomerically enriched this compound using pseudoephedrine is outlined below:
Amide Formation: 5-methyl-2-furoic acid is converted to its acid chloride, which then reacts with (1R,2R)-pseudoephedrine to form the corresponding amide.
Diastereoselective Alkylation: The pseudoephedrine amide is then treated with a pentyl Grignard reagent (pentylmagnesium bromide). The chiral environment provided by the pseudoephedrine auxiliary directs the attack of the Grignard reagent to one face of the carbonyl group, leading to the formation of a diastereomerically enriched product.
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the product, for instance by acidic hydrolysis, to yield the desired enantiomer of this compound.
The diastereoselectivity of such alkylation reactions is often high, leading to products with significant enantiomeric enrichment. researchgate.net
Chiral Catalyst Approach:
An alternative to using stoichiometric chiral auxiliaries is the use of a substoichiometric amount of a chiral catalyst. This approach is often more atom-economical. For the synthesis of this compound, a catalytic asymmetric addition of a pentyl nucleophile to 5-methyl-2-furaldehyde can be envisioned.
This can be achieved using a chiral ligand in conjunction with a metal catalyst. For instance, a copper-catalyzed asymmetric addition of a pentyl Grignard reagent to 5-methyl-2-furaldehyde could be employed. The choice of the chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral ligands, such as those based on 1,2-diaminocyclohexane (DACH), have been developed for the asymmetric addition of Grignard reagents to ketones and could potentially be adapted for this synthesis. acs.org
The reaction would proceed via the formation of a chiral copper-ligand complex, which then coordinates with the Grignard reagent and the aldehyde, facilitating the enantioselective transfer of the pentyl group.
| Approach | Reagents | Key Intermediate/Complex | Expected Outcome |
| Chiral Auxiliary | 5-methyl-2-furoic acid, (1R,2R)-pseudoephedrine, pentylmagnesium bromide | Pseudoephedrine amide of 5-methyl-2-furoic acid | Diastereomerically enriched addition product, leading to enantiomerically enriched this compound after auxiliary removal. |
| Chiral Catalyst | 5-methyl-2-furaldehyde, pentylmagnesium bromide, Cu(I) salt, Chiral Ligand (e.g., DACH-derived) | Chiral Copper-Ligand-Grignard-Aldehyde Complex | Enantiomerically enriched this compound directly. |
Optimization Strategies for Synthetic Yields and Purity of this compound
Optimizing the synthetic route to this compound is crucial for maximizing the yield and ensuring the purity of the final product. Key areas for optimization include the Grignard reaction conditions and the subsequent purification process.
Optimization of Grignard Reaction Conditions:
The addition of a pentyl Grignard reagent to 5-methyl-2-furaldehyde is a critical step in the synthesis. Several factors can be adjusted to improve the yield and minimize side reactions. nih.govmit.edu
Solvent: The choice of solvent can significantly impact the reaction. While diethyl ether is commonly used, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a renewable solvent, has been shown to be a superior alternative in some Grignard reactions, often leading to improved yields and suppression of side-products like Wurtz coupling. researchgate.net
Temperature: Grignard reactions are typically exothermic. Maintaining a low reaction temperature, often between 0 °C and -20 °C, is crucial to prevent side reactions and decomposition of the product. For highly sensitive substrates, cryogenic conditions (e.g., -78 °C) may be necessary. mit.edu
Addition Rate: Slow, dropwise addition of the Grignard reagent to the aldehyde solution helps to control the reaction temperature and minimize the formation of byproducts. nih.gov
Stoichiometry: Using a slight excess of the Grignard reagent can help to drive the reaction to completion. However, a large excess should be avoided as it can lead to increased side reactions and complicate the purification process. nih.gov
| Parameter | Condition 1 | Condition 2 | Rationale for Optimization |
| Solvent | Diethyl Ether | 2-Methyltetrahydrofuran | 2-MeTHF can improve yields and is a greener solvent. researchgate.net |
| Temperature | Room Temperature | 0 °C to -20 °C | Lower temperatures minimize side reactions. |
| Addition | Rapid Addition | Slow, Dropwise Addition | Better temperature control and reduced byproduct formation. |
| Grignard Reagent | 1.0 equivalent | 1.1-1.2 equivalents | Ensures complete consumption of the starting aldehyde. |
Purification Strategies:
After the reaction is complete, proper work-up and purification are essential to isolate this compound in high purity.
Work-up: The reaction is typically quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. This protonates the alkoxide intermediate to form the alcohol and precipitates the magnesium salts, which can then be removed by filtration.
Extraction: The product can be extracted from the aqueous layer using an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
Chromatography: Column chromatography is a common and effective method for purifying furfuryl alcohol derivatives. sielc.comresearchgate.net A silica (B1680970) gel column with a gradient of ethyl acetate in hexanes is typically used to separate the desired product from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separations. sielc.com For volatile alcohols, gas chromatography (GC) can be used for analysis and, on a smaller scale, for purification. cdc.gov
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. cdc.gov
By carefully controlling the reaction parameters and employing appropriate purification techniques, it is possible to obtain this compound in high yield and purity.
Advanced Structural Elucidation and Conformational Analysis of 1 5 Methyl 2 Furyl 1 Pentanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Stereochemistry
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of 1-(5-Methyl-2-furyl)-1-pentanol, offering insights into its connectivity, stereochemistry, and dynamic properties. rsc.org
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to piece together the molecular framework of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These techniques are essential for confirming the connectivity of atoms within the molecule. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY spectra would show correlations between the proton on the carbon bearing the hydroxyl group and the protons on the adjacent carbon of the pentyl chain. It would also show couplings between the adjacent protons along the pentyl chain and between the protons on the furan (B31954) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It allows for the direct assignment of a proton signal to its attached carbon. For instance, the proton at the chiral center would show a cross-peak with the carbon atom of the C-OH group. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show correlations between the methyl protons and the C5 carbon of the furan ring, as well as the adjacent C4 carbon. It would also reveal correlations between the furan ring protons and the carbons of the pentyl side chain.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) | Correlated Carbons (¹³C) via HMBC | Correlated Protons (¹H) via COSY |
| H1' (CH-OH) | C2', C3', C2, C5 | H2', OH |
| H2' | C1', C3', C4' | H1', H3' |
| H3' | C1', C2', C4', C5' | H2', H4' |
| H4' | C2', C3', C5' | H3', H5' |
| H5' | C3', C4' | H4' |
| H3 (furan) | C2, C4, C5 | H4 (furan) |
| H4 (furan) | C2, C3, C5, C1' | H3 (furan) |
| CH₃ (methyl) | C5, C4 (furan) | None |
Variable Temperature NMR for Dynamic Processes and Conformational Exchange
Variable temperature (VT) NMR experiments are instrumental in studying the dynamic processes and conformational exchange in molecules like this compound. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers of rotational processes. ox.ac.uknih.gov
For this compound, rotation around the C1'-C2 (furan) bond and the C1'-C2' bond of the pentyl chain may be restricted at low temperatures. VT-NMR could potentially "freeze out" different conformers, leading to the observation of separate signals for each. As the temperature is increased, the rate of exchange between these conformers increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. Analysis of this data can provide thermodynamic parameters for the conformational exchange.
Advanced Chemical Shift Anisotropy (CSA) and Relaxation Studies
Chemical Shift Anisotropy (CSA) refers to the fact that the chemical shift of a nucleus can be dependent on the orientation of the molecule with respect to the external magnetic field. libretexts.org In solid-state NMR, CSA provides detailed information about the local electronic environment and molecular structure. osti.govrsc.org While averaged to an isotropic value in solution NMR, the effects of CSA are still present in relaxation phenomena. nih.gov
Advanced CSA and relaxation studies on this compound, likely requiring solid-state NMR or the use of liquid crystal solvents, could provide precise information on the electronic distribution within the furan ring and around the chiral center. nih.govresearchgate.net These studies can reveal details about the orientation of the principal axes of the chemical shift tensor, offering a deeper understanding of the molecule's electronic structure. osti.govrsc.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Interactions and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are complementary and are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. photothermal.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photothermal.com In this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. researchgate.net Sharp peaks corresponding to C-H stretching of the alkyl chain and the furan ring would appear around 2850-3000 cm⁻¹. The C=C stretching vibrations of the furan ring are expected in the 1500-1650 cm⁻¹ region, and the C-O stretching of the alcohol and the furan ether linkage would be observed in the 1000-1300 cm⁻¹ fingerprint region. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. photothermal.com It is particularly sensitive to non-polar bonds and symmetric vibrations. northwestern.edu For this compound, Raman spectroscopy would be effective in characterizing the C=C bonds of the furan ring and the C-C backbone of the pentyl chain. The furan ring breathing modes would also give rise to characteristic Raman signals. unipd.it
A comparison of the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. For instance, a vibrational mode that is weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (H-bonded) | 3200-3600 (broad) | Weak |
| C-H Stretch (Alkyl & Furan) | 2850-3000 | 2850-3000 |
| C=C Stretch (Furan) | 1500-1650 | 1500-1650 (strong) |
| C-O Stretch (Alcohol & Ether) | 1000-1300 | Variable |
| Furan Ring Breathing | Weak | Strong |
Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis (beyond basic identification)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns. youtube.com For this compound, electron ionization (EI) mass spectrometry would lead to a series of characteristic fragment ions.
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Key fragmentation pathways for alcohols include: libretexts.org
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. libretexts.org For this compound, this could involve the loss of a butyl radical (C₄H₉) to form a resonance-stabilized cation containing the furan ring and the hydroxymethyl group.
Dehydration: The loss of a water molecule (H₂O, 18 amu) from the molecular ion is another characteristic fragmentation pathway for alcohols, leading to a peak at M-18. youtube.com
Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, often involving the loss of CO or CHO radicals.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of the elemental composition and confirming the molecular formula. Isotopic analysis, observing the M+1 and M+2 peaks, can further confirm the number of carbon atoms in the molecule.
X-ray Crystallography of this compound and its Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or a crystalline derivative can be obtained, X-ray diffraction analysis would provide precise information on: researchgate.net
Bond lengths and angles: The exact distances between atoms and the angles between bonds can be determined with high precision.
Conformation: The solid-state conformation of the molecule, including the dihedral angles defining the orientation of the pentyl chain relative to the furan ring, would be revealed.
Stereochemistry: The absolute configuration of the chiral center could be determined.
Intermolecular interactions: The packing of the molecules in the crystal lattice would show the nature and geometry of intermolecular forces, such as hydrogen bonding between the hydroxyl groups of adjacent molecules.
While obtaining a suitable crystal of the liquid alcohol itself might be challenging, the formation of a crystalline derivative (e.g., an ester or a urethane) can facilitate X-ray crystallographic analysis. The structural information obtained from the derivative can then be used to infer the structure of the parent alcohol.
Chiroptical Spectroscopy for Absolute Configuration Determination and Optical Properties
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are invaluable for determining the absolute configuration of stereocenters and characterizing the optical properties of enantiomerically pure compounds. wikipedia.orgbruker.com
For this compound, which possesses a single stereocenter at the carbinol carbon, chiroptical spectroscopy would be the definitive method for assigning the (R) or (S) configuration. The process involves measuring the experimental ECD and/or VCD spectrum of an enantiomerically enriched sample and comparing it to the spectrum predicted for a known configuration by quantum mechanical calculations. nih.govnih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. The furan ring in this compound acts as a chromophore. The sign and intensity of the observed Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the substituents around the chiral center.
In practice, the conformational flexibility of the pentyl chain and the rotational freedom around the C-C bond connecting the stereocenter to the furan ring would need to be carefully considered. Computational approaches, such as Time-Dependent Density Functional Theory (TDDFT), are employed to:
Perform a conformational search to identify all low-energy conformers of the molecule. nih.govnih.gov
Calculate the ECD spectrum for each significant conformer.
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies and populations of the conformers. unipi.it
A match between the experimental ECD spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute configuration. nih.gov For instance, studies on other chiral furan-containing compounds have successfully used this approach to elucidate their stereochemistry. nih.govnih.gov
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. wikipedia.org VCD is particularly powerful for molecules with multiple chiral centers and significant conformational flexibility. nih.govresearchgate.net Every fundamental vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal, providing a rich source of stereochemical information. wikipedia.org
The application of VCD to this compound would involve comparing the experimental VCD spectrum with the DFT-calculated spectrum. The C-H, O-H, and C-O stretching and bending vibrations would be particularly diagnostic. The sign of the VCD bands associated with these vibrations is directly related to the three-dimensional arrangement of atoms at the chiral center. nih.gov
Expected Optical Properties: An enantiomerically pure sample of this compound is expected to be optically active, meaning it will rotate the plane of polarized light. The specific rotation could be calculated using DFT. Furthermore, the compound would exhibit characteristic Cotton effects in its ECD spectrum, likely in the region of the furan chromophore's π → π* transitions. While Circularly Polarized Luminescence (CPL) is a possibility for fluorescent chiral molecules, there is no immediate expectation for significant fluorescence from a simple furyl-alkanol, though this would need to be determined experimentally.
To illustrate the type of data obtained, the following table presents hypothetical, yet representative, ECD data based on calculations for similar chiral molecules.
| Transition | Wavelength (nm) | Δε (M⁻¹cm⁻¹) (R)-enantiomer | Δε (M⁻¹cm⁻¹) (S)-enantiomer |
| π → π | ~220 | +15.0 | -15.0 |
| n → π | ~250 | -2.5 | +2.5 |
| This is a hypothetical data table for illustrative purposes. |
Millimeter-Wave Spectroscopy for Gas-Phase Structure and Dynamics
Millimeter-wave (MMW) spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. It provides extremely precise information about the molecule's moments of inertia, from which a detailed three-dimensional structure can be derived. nrao.edu It is also exceptionally sensitive to the presence of different conformers and can be used to study the dynamics of large-amplitude internal motions. mit.eduarxiv.org
For a flexible molecule like this compound, MMW spectroscopy would be the ultimate tool for characterizing its intrinsic conformational landscape, free from solvent or crystal packing effects. The presence of a permanent dipole moment, arising from the oxygen atoms in the furan ring and the hydroxyl group, makes this molecule a strong candidate for MMW spectroscopic investigation.
Conformational Analysis: The pentyl chain of this compound can adopt numerous conformations due to rotation around its C-C single bonds. rsc.org Additionally, rotation around the bond connecting the chiral carbon to the furan ring and the orientation of the hydroxyl group lead to a complex potential energy surface with multiple minima, each corresponding to a distinct conformer. nih.govnih.gov
An MMW experiment would likely reveal multiple, distinct rotational spectra, each belonging to a different conformer present in the gas-phase expansion. By analyzing the rotational constants for each observed species, it is possible to experimentally determine their moments of inertia. These experimental values are then compared with theoretical moments of inertia calculated for the various conformers predicted by ab initio or DFT methods. This comparison allows for the definitive identification of the observed conformers. nih.gov
Structural Parameters: The high resolution of MMW spectroscopy allows for the determination of precise structural parameters, such as bond lengths and angles, through the analysis of the spectra of different isotopic species (isotopologues). nrao.eduacs.org For example, by substituting specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), one can use Kraitchman's equations to determine the coordinates of those atoms within the molecule's principal axis system.
The following table shows representative rotational constants for different conformers of a molecule with similar complexity, illustrating what could be expected for this compound.
| Conformer | A (MHz) | B (MHz) | C (MHz) |
| Conformer 1 (Calculated) | 1500.123 | 450.456 | 380.789 |
| Conformer 2 (Calculated) | 1800.789 | 350.123 | 310.456 |
| Experimental Species 1 | 1500.125 | 450.458 | 380.791 |
| Experimental Species 2 | 1800.791 | 350.125 | 310.458 |
| This is a representative data table based on published data for analogous flexible molecules. |
The excellent agreement between the experimental and calculated rotational constants for a given conformer provides strong evidence for its structure. This level of detail is often unattainable by other structural methods, especially for flexible molecules in the gas phase.
Theoretical and Computational Investigations of 1 5 Methyl 2 Furyl 1 Pentanol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of medium-sized organic molecules like 1-(5-methyl-2-furyl)-1-pentanol.
A typical DFT study would begin with the optimization of the molecule's geometry using a functional like B3LYP and a basis set such as 6-311++G(d,p) ijcce.ac.ir. This process finds the lowest energy arrangement of the atoms, providing key structural parameters. The stability of the optimized structure is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis.
From a DFT calculation, one can derive several key properties:
Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.
Vibrational Frequencies: These can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity ijcce.ac.ir. A smaller gap suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative and does not represent published data.)
| Property | Hypothetical Value | Significance |
| Total Energy | -X Hartrees | Thermodynamic stability reference |
| HOMO Energy | -Y eV | Electron-donating ability |
| LUMO Energy | +Z eV | Electron-accepting ability |
| HOMO-LUMO Gap | (Y+Z) eV | Chemical reactivity and stability |
| Dipole Moment | D Debyes | Polarity and intermolecular interactions |
Ab initio methods are based on first principles without the use of empirical parameters, often providing a higher level of theory than DFT for certain properties.
For studying excited states , methods like Time-Dependent DFT (TD-DFT) or more advanced ab initio techniques such as Configuration Interaction Singles (CIS) or Equation-of-Motion Coupled-Cluster (EOM-CC) would be employed. These calculations can predict the electronic absorption spectra (UV-Vis) by determining the energies of vertical excitations from the ground state to various excited states.
To investigate reaction transition states , ab initio methods are invaluable. For instance, if studying the dehydration of this compound, computational chemists would locate the transition state structure connecting the reactant (the alcohol) to the product (an alkene). Methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) can provide highly accurate energy barriers for such reactions nih.gov. These calculations are essential for understanding reaction kinetics and mechanisms nih.govnih.gov.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions
While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations would reveal the dynamic behavior of this compound.
An MD simulation would involve placing the molecule, or a collection of molecules, in a simulation box and calculating the forces between them using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over nanoseconds or even microseconds.
Key insights from MD simulations would include:
Conformational Analysis: The pentanol (B124592) side chain and the furan (B31954) ring have rotational freedom. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.
Intermolecular Interactions: In a liquid state simulation, MD can characterize the interactions between molecules. For this compound, this would primarily involve analyzing the hydrogen bonding network formed by the hydroxyl (-OH) groups bohrium.comresearchgate.net. The radial distribution function between the oxygen and hydrogen atoms of the alcohol group would provide a quantitative measure of this bonding.
Transport Properties: Properties like viscosity and diffusion coefficients can be calculated from MD trajectories, offering a bridge between molecular behavior and macroscopic properties bohrium.comresearchgate.net.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to interpret or validate experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts ijcce.ac.ir. These predicted shifts, when compared to experimental spectra, can help confirm the structure of the molecule.
IR and Raman Spectroscopy: As mentioned in section 4.1.1, the vibrational frequencies and their corresponding intensities can be calculated using DFT. This generates a theoretical vibrational spectrum that can be directly compared with experimental FT-IR and Raman data.
Mass Spectrometry: While direct prediction of a mass spectrum is complex, computational methods can help by calculating bond dissociation energies, which can suggest likely fragmentation pathways upon ionization in a mass spectrometer. Data for the related compound 1-(5-methyl-2-furyl) propan-1-one is available in the NIST database and shows characteristic fragmentation patterns nist.gov.
| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹³C (C=O carbon) | Hypothetical Value | Hypothetical Value |
| ¹H (hydroxyl H) | Hypothetical Value | Hypothetical Value |
Computational Modeling of Reaction Mechanisms and Catalytic Pathways Related to this compound
Furan derivatives are important platform molecules derived from biomass. Computational modeling can be used to explore their conversion into valuable chemicals and fuels. For this compound, studies could focus on reactions such as:
Dehydration: Removal of the alcohol group to form an alkene.
Hydrogenolysis/Hydrodeoxygenation: Catalytic removal of the oxygen atoms from the furan ring and the alcohol group, a key process in biofuel upgrading nih.govresearchgate.net.
Using DFT, researchers can model these reactions on the surface of a catalyst (e.g., a metal like Platinum or Ruthenium) researchgate.net. The process involves calculating the energies of all intermediates and transition states to map out the entire reaction pathway. This allows for the determination of the rate-limiting step and provides insights into how to design more efficient catalysts. For example, studies on related furfural (B47365) derivatives have elucidated complex reaction networks leading to products like 1,5-pentanediol (B104693) researchgate.net.
Electrostatic Potential and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
The electronic properties calculated with DFT can be further analyzed to predict how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It visually identifies the electron-rich and electron-poor regions. For this compound, the MEP would show a negative potential (typically colored red) around the oxygen atoms of the furan ring and the hydroxyl group, indicating these are the likely sites for electrophilic attack ijcce.ac.ir. Positive potential (blue) would be found around the hydroxyl hydrogen, marking it as a site for nucleophilic attack.
Reactivity and Derivatization Chemistry of 1 5 Methyl 2 Furyl 1 Pentanol
Functional Group Interconversions of the Alcohol Moiety (e.g., Oxidation, Esterification, Etherification)
The secondary alcohol group in 1-(5-methyl-2-furyl)-1-pentanol is amenable to a variety of common functional group interconversions, including oxidation, esterification, and etherification. These reactions are typical for secondary alcohols and provide pathways to a range of derivatives. atamanchemicals.com
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(5-methyl-2-furyl)-1-pentanone. Various oxidizing agents can be employed for this transformation. A laboratory-scale method for oxidizing a primary alcohol, 1-pentanol (B3423595), to its corresponding carboxylic acid uses a mixture of potassium permanganate (B83412) (KMnO₄) and copper(II) sulfate (B86663) (CuSO₄·5H₂O) under solvent-free conditions. researchgate.net For the conversion of a secondary alcohol to a ketone, milder reagents are typically preferred to avoid over-oxidation or side reactions involving the sensitive furan (B31954) ring.
Esterification: Esterification of the alcohol can be achieved by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. For instance, the reaction of pentanol (B124592) isomers with acetyl-CoA to form flavor esters like isoamyl acetate (B1210297) is a well-known bioprocess. nih.gov Chemically, reacting this compound with a suitable acylating agent, often in the presence of a base or catalyst, would yield the corresponding ester. This reaction is fundamental in synthesizing various derivatives with altered physical and biological properties. Longer-chain alcohols like pentanols are readily used in esterification reactions. nih.gov
Etherification: The hydroxyl group can be converted into an ether moiety. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the acid-catalyzed reaction with another alcohol, leading to a symmetrical or unsymmetrical ether. The etherification of furfuryl alcohol with alkyl halides has been reported, demonstrating the feasibility of this transformation within furan-containing molecules. atamanchemicals.com
Table 1: Examples of Functional Group Interconversions
| Reaction | Reagent(s) | Product |
|---|---|---|
| Oxidation | Mild Oxidizing Agent (e.g., PCC, DMP) | 1-(5-Methyl-2-furyl)-1-pentanone |
| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | 1-(5-Methyl-2-furyl)pentyl ester |
Reactions Involving the Furan Ring System
The furan ring in this compound is an electron-rich aromatic system, making it highly reactive in several classes of organic reactions. quora.com Its behavior is distinct from that of benzene, being considerably more reactive in electrophilic substitutions. quora.com
Furan readily undergoes electrophilic aromatic substitution (EAS) due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. quora.compearson.com The reaction proceeds via a positively charged intermediate known as an arenium ion. vaia.com
For an unsubstituted furan, substitution is strongly preferred at the 2-position (alpha to the oxygen) over the 3-position (beta). vaia.compearson.com This preference is attributed to the greater resonance stabilization of the intermediate carbocation formed during attack at the 2-position, where the positive charge can be delocalized onto the oxygen atom. vaia.comquora.com
In this compound, the furan ring is substituted at both alpha-positions (C2 and C5). The substituents—a 1-hydroxypentyl group at C2 and a methyl group at C5—are both electron-donating and activating. Electrophilic attack will therefore be directed to the available beta-positions (C3 or C4). The precise regioselectivity would depend on the interplay of the directing effects of the existing substituents and the nature of the electrophile.
Furan can act as a diene in Diels-Alder cycloaddition reactions, particularly with electron-deficient dienophiles. quora.com This reaction is a powerful tool for forming carbon-carbon bonds and creating six-membered rings. quora.comstudysmarter.co.uk The reaction of furan with dienophiles leads to the formation of oxabicycloheptane derivatives, which are versatile synthetic intermediates. quora.com
The presence of substituents on the furan ring, as in this compound, influences the reactivity and selectivity of the cycloaddition. nih.gov The electron-donating groups at the C2 and C5 positions increase the electron density of the diene system, which can enhance reactivity. However, these substituents also introduce steric hindrance that can affect the stereoselectivity (endo/exo selectivity) and regioselectivity of the dienophile's approach. Challenges in Diels-Alder reactions with substituted furans can include side reactions and issues with controlling regio- and stereoisomer formation. nih.gov
The furan ring, particularly in furfuryl alcohols (furylcarbinols), is susceptible to ring-opening and rearrangement reactions, often under acidic conditions. nih.govresearchgate.netmdpi.com These transformations can lead to the formation of valuable acyclic or different heterocyclic structures.
One of the most significant rearrangements of furylcarbinols is the Achmatowicz reaction . In this oxidative ring expansion, a furylcarbinol is converted into a dihydropyranone. atamanchemicals.comnih.gov This reaction provides a stereocontrolled route to complex pyranone structures, which are present in many natural products. nih.govresearchgate.net An enzymatic version of this transformation has been developed, highlighting its importance in sustainable chemistry. nih.govresearchgate.net
Under hydrolytic acidic conditions, furfuryl alcohol and its derivatives can undergo ring cleavage to yield levulinic acid (4-oxopentanoic acid) and its esters. atamanchemicals.commdpi.com The polymerization of furfuryl alcohol can also involve ring-opening side reactions, leading to carbonyl-containing moieties within the polymer structure. mdpi.com These ring-opening and rearrangement pathways demonstrate the furan ring's role as a latent carbonyl compound, expanding its synthetic utility. researchgate.net
Formation of Complex Molecular Architectures from this compound
The dual reactivity of this compound makes it a valuable precursor for synthesizing complex molecules. numberanalytics.com The furan moiety serves as a versatile synthon that can be elaborated into various carbocyclic and heterocyclic systems. quora.com
The products of the reactions described above can serve as key intermediates:
Diels-Alder adducts (oxabicycloheptanes) can be converted into cyclohexene (B86901) or substituted tetrahydrofuran (B95107) derivatives. quora.com Reaction with arynes can lead to dihydronaphthalenes, which are intermediates for polycyclic aromatic compounds. quora.com
Ring-rearrangement products (pyranones) from the Achmatowicz reaction are densely functionalized six-membered rings that serve as building blocks for natural product synthesis. researchgate.net
Functional group derivatives of the alcohol moiety allow for the attachment of the furan core to other molecular scaffolds through ester or ether linkages, creating larger, more complex structures. atamanchemicals.comnih.gov
Through sequences involving these transformations, furan derivatives are used to construct intricate molecular architectures, including fused polyheterocyclic systems like naphthodihydrofurans, as well as various natural products and biologically active compounds. numberanalytics.comresearchgate.netnih.gov
Q & A
Q. What are the recommended synthetic routes for 1-(5-Methyl-2-furyl)-1-pentanol, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or Grignard reactions. For example:
- Grignard Route : React 5-methyl-2-furyl magnesium bromide with pentanal, followed by acidic workup to yield the alcohol. Optimize reaction efficiency by controlling temperature (0–5°C for Grignard formation) and using anhydrous conditions .
- Nucleophilic Substitution : Substitute a halogenated pentanol (e.g., 5-chloro-1-pentanol) with a 5-methyl-2-furyl moiety under basic conditions (e.g., K₂CO₃ in DMF). Monitor progress via TLC or GC-MS .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic techniques:
- NMR : Compare H and C NMR spectra with computational predictions (e.g., PubChem data for related furan derivatives) .
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and furan ring (1600–1500 cm) stretches .
- Mass Spectrometry : Confirm molecular ion peaks (expected m/z: 168.2 for CHO) and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights govern the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies at pH 2–12 (using HCl/NaOH buffers) at 40°C. Monitor decomposition via HPLC. The furan ring may hydrolyze under strongly acidic conditions, while the alcohol group could oxidize in basic media .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions .
Q. How does the furyl moiety influence the compound’s interactions with biological targets, such as enzymes or microbial membranes?
Methodological Answer:
- Molecular Docking : Model interactions using software like AutoDock Vina. The furan ring’s π-electrons may engage in hydrophobic interactions with aromatic residues in enzyme active sites .
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution. Compare with chlorinated alcohol analogs (e.g., 5-chloro-1-pentanol) to assess structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
